1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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Overview
Description
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . This compound is notable for its unique structure, which combines an imidazole ring fused to a pyrazole ring, making it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have shown diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This functionalization can lead to various interactions with its targets and subsequent changes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to their bioactivities .
Pharmacokinetics
A similar compound, when used as an isostere of the indolyl drug pruvanserin, showed significantly improved solubility in aqueous media . This suggests that 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid may also have favorable pharmacokinetic properties.
Action Environment
It’s known that the physicochemical properties of similar compounds can be influenced by environmental factors .
Preparation Methods
The synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
Functionalization: Selective functionalization of the scaffold can be achieved using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases.
Scientific Research Applications
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can be compared to other heterocyclic compounds such as:
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Thiadiazole: Exhibits significant antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZDDNTQKFTLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434057 |
Source
|
Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159181-78-9 |
Source
|
Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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